molecular formula C12H10O4S B084702 2-(2-hydroxyphenyl)sulfonylphenol CAS No. 15038-67-2

2-(2-hydroxyphenyl)sulfonylphenol

Cat. No.: B084702
CAS No.: 15038-67-2
M. Wt: 250.27 g/mol
InChI Key: QUWAJPZDCZDTJS-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)sulfonylphenol is an aromatic compound featuring a sulfonyl (-SO₂-) bridge connecting two phenol rings, with hydroxyl (-OH) groups at the ortho positions of both aromatic rings. Applications may span UV stabilization, chemical synthesis, and bioactive agent development, depending on substituent effects and functional group interactions .

Properties

IUPAC Name

2-(2-hydroxyphenyl)sulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWAJPZDCZDTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065847
Record name Phenol, 2,2'-sulfonylbis-
Source EPA DSSTox
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Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15038-67-2
Record name 2,2′-Sulfonylbis[phenol]
Source CAS Common Chemistry
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Record name Phenol, 2,2'-sulfonylbis-
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Record name Phenol, 2,2'-sulfonylbis-
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Record name Phenol, 2,2'-sulfonylbis-
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Record name O,o'-sulphonylbisphenol
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Record name 2,2′-Sulfonylbis[phenol]
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,2’-sulfonylbis- can be synthesized through several methods. One common method involves the reaction of phenol with sulfuric acid, followed by oxidation. Another method includes the use of 4,4’-diallyldiphenylsulfone as a raw material, which is heated to 195-210°C under inert gas protection and reacted in the presence of a heterocyclic compound and an amino compound .

Industrial Production Methods

In industrial settings, the production of Phenol, 2,2’-sulfonylbis- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Scientific Research Applications

Phenol, 2,2’-sulfonylbis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,2’-sulfonylbis- involves its ability to undergo electrophilic aromatic substitution reactions, which makes it highly reactive towards various electrophiles. This reactivity is due to the presence of hydroxyl groups that activate the aromatic ring. Additionally, its redox properties allow it to participate in oxidation-reduction reactions, forming quinones and hydroquinones .

Comparison with Similar Compounds

2-(4-Methylphenyl)sulfonylphenol (CAS 10371-01-4)

  • Structure : Differs by a methyl (-CH₃) group at the para position of the sulfonyl-linked phenyl ring.
  • Impact: The methyl group increases hydrophobicity, reducing water solubility compared to the hydroxyl analog. This substitution may lower reactivity in hydrogen-bonding environments but enhance stability in non-polar matrices like coatings .

o-Phenylphenol (2-Hydroxydiphenyl, CAS 90-43-7)

  • Structure : Lacks the sulfonyl bridge, featuring a direct phenyl-phenyl bond.
  • Impact: The absence of the sulfonyl group reduces acidity (pKa ~10.5 vs. ~8–9 for sulfonylphenols) and electron-withdrawing effects. This increases volatility and solubility in organic solvents.
  • Applications : Widely used as a disinfectant and preservative due to antimicrobial properties .

Functional Group Variations

2-(2-Hydroxyphenyl)-benzotriazole (Tinuvin®5151/5050)

  • Structure : Replaces the sulfonyl group with a benzotriazole moiety.
  • Impact : Benzotriazole enhances UV absorption (λmax ~300–350 nm) and photostability, making it superior for coatings. The sulfonyl group in the target compound may offer different electronic effects but lacks the conjugated system for broad UV protection .
  • Applications : Industrial UV absorber in paints and plastics.

2-(2-Hydroxyphenyl)acetamide Sulfate

  • Structure : Features an acetamide (-NHCOCH₃) group instead of a sulfonyl bridge.
  • Impact : The acetamide introduces hydrogen-bonding capacity and metabolic stability. Sulfate conjugation (as in ) affects excretion patterns in biological systems, suggesting the target compound’s sulfonyl group might influence pharmacokinetics differently .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Water Solubility Key Functional Groups Stability
2-(2-Hydroxyphenyl)sulfonylphenol C₁₂H₁₀O₄S 258.27 g/mol <0.01% (inferred) Sulfonyl, hydroxyl High thermal stability
2-(4-Methylphenyl)sulfonylphenol C₁₃H₁₂O₃S 248.30 g/mol <0.01% Sulfonyl, methyl Stable in non-polar media
o-Phenylphenol C₁₂H₁₀O 170.21 g/mol 0.7 g/L (20°C) Hydroxyl, phenyl Volatile, oxidizes slowly
Tinuvin®5151 (Benzotriazole) Proprietary ~500 g/mol <0.01% Benzotriazole, hydroxyl UV-resistant

Key Research Findings

Substituent Position Matters: Ortho-hydroxyl groups (as in ’s 2-(2-hydroxyphenyl)acetamide sulfate) enhance metabolic stability compared to meta-isomers, suggesting similar positional effects in sulfonylphenols .

Hydrophobicity vs. Reactivity: Methyl substituents (e.g., 2-(4-methylphenyl)sulfonylphenol) improve compatibility with polymers but reduce bioactive interactions .

Synergistic Formulations: Blending functional groups (e.g., UVA + HALS in Tinuvin®5050) outperforms single-component systems, a strategy applicable to sulfonylphenol derivatives .

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